molecular formula C9H15NO4 B3016376 (R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate CAS No. 320343-60-0

(R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate

Cat. No.: B3016376
CAS No.: 320343-60-0
M. Wt: 201.222
InChI Key: GUVYWSACSIYEDN-ZCFIWIBFSA-N
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Description

®-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, which is a five-membered lactam, and a tert-butyl ester group, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ®-4-hydroxyproline.

    Protection of Hydroxyl Group: The hydroxyl group is protected using a tert-butyl group to form the tert-butyl ester.

    Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring.

    Deprotection: The final step involves deprotecting the hydroxyl group to yield the desired compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl ester can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Chemistry

    Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.

    Catalysis: Employed in asymmetric catalysis to induce chirality in target molecules.

Biology

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to natural substrates.

    Drug Development: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

Medicine

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry

    Material Science:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chiral center can influence the compound’s interaction with biological molecules, leading to enantioselective effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate: The enantiomer of the compound with similar properties but different biological activity.

    tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate: The racemic mixture containing both enantiomers.

Uniqueness

®-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is unique due to its specific chiral configuration, which can lead to different reactivity and biological activity compared to its enantiomer or racemic mixture. This makes it valuable in applications requiring high enantioselectivity.

Properties

IUPAC Name

tert-butyl (4R)-4-hydroxy-2-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h6,11H,4-5H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVYWSACSIYEDN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320343-60-0
Record name tert-butyl (4R)-4-hydroxy-2-oxopyrrolidine-1-carboxylate
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